molecular formula C8H6BrNO2 B1320555 7-Bromo-5-methoxy-1,3-benzoxazole CAS No. 937601-57-5

7-Bromo-5-methoxy-1,3-benzoxazole

Cat. No. B1320555
M. Wt: 228.04 g/mol
InChI Key: UXGJFRVLTQFYMX-UHFFFAOYSA-N
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Description

The compound 7-Bromo-5-methoxy-1,3-benzoxazole is a derivative of benzoxazole, a bicyclic compound consisting of a fusion of benzene and oxazole rings. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. The presence of bromo and methoxy substituents on the benzoxazole core can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of benzoxazole derivatives can involve various strategies, including condensation reactions, rearrangements, and substitution reactions. For instance, the synthesis of related compounds has been reported through base-catalyzed condensation reactions, as seen in the synthesis of 7-methoxybenzo[b]thiophene derivatives from 2-hydroxy-3-methoxybenzaldehyde . Additionally, bromination reactions are commonly employed to introduce bromo substituents into the benzoxazole ring, as demonstrated in the synthesis of 4-bromo derivatives of benzo[b]thiophenes . Although the specific synthesis of 7-Bromo-5-methoxy-1,3-benzoxazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring fused to a benzene ring. Single-crystal X-ray diffraction is a common technique used to determine the precise molecular structure of such compounds . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict structural parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps . These studies provide insights into the electronic distribution, reactivity, and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition reactions. The presence of a bromo substituent can make the compound more reactive towards nucleophilic agents due to the electron-withdrawing nature of the bromine atom. For example, brominated triazoles have been shown to undergo bromine to lithium exchange reactions, leading to further functionalization of the molecule . Similarly, the methoxy group can influence the reactivity of the benzoxazole ring, potentially directing the site of electrophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the ring system. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy are used to investigate these properties . Computational studies complement these experimental techniques by predicting properties such as bond dissociation energies, reactivity descriptors, and polarizability . The antimicrobial and antifungal properties of some benzoxazole derivatives have also been reported, indicating the potential for pharmaceutical applications .

Scientific Research Applications

Synthesis and Pharmacological Applications

7-Bromo-5-methoxy-1,3-benzoxazole derivatives have been synthesized and evaluated for their potential pharmacological applications. Novel compounds, including 7-bromo-6-methyl-8H-pyrano-benzimidazoles, benzoxazoles, and benzoxazine-8-ones, have shown promising antitumor activity in preliminary tests, particularly against Ehrlich ascites carcinoma in vitro (Nofal, El-Zahar, & El-Karim, 2000).

Antifungal, Insecticidal, and Herbicidal Activities

Benzoxazole derivatives, including those with 7-bromo-5-methoxy-1,3-benzoxazole structures, have been synthesized and evaluated for antifungal, insecticidal, and herbicidal activities. Specifically, benzimidazoles and benzothiazoles with substituents on the azole and benzene nuclei, including chloro, trifluoromethyl, methoxy, and ethoxy groups, demonstrated significant activities against various targets like Panonycus citri (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).

Fluorescent Probe Development

7-Bromo-5-methoxy-1,3-benzoxazole derivatives have been used in the development of fluorescent probes. These probes are suitable for sensing various metal cations and demonstrate sensitivity to pH changes, with large fluorescence enhancement under basic conditions. Such probes are valuable for biological and chemical sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Analytical and Chemical Applications

7-Bromo-5-methoxy-1,3-benzoxazole compounds have also been utilized in various analytical and chemical syntheses. For example, their derivatives have been used in the practical synthesis of orally active antagonists, demonstrating the versatility of these compounds in pharmaceutical synthesis (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

Benzoxazole derivatives, including 7-Bromo-5-methoxy-1,3-benzoxazole, continue to be a focus of research due to their wide range of biological activities . Future research may focus on developing new synthetic strategies and exploring further pharmacological applications .

properties

IUPAC Name

7-bromo-5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJFRVLTQFYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methoxy-1,3-benzoxazole

CAS RN

937601-57-5
Record name 937601-57-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Rezazadeh, L Navidpour, A Shafiee - Tetrahedron, 2013 - Elsevier
Exposure to estrogen is associated with increased risk of breast and other types of human cancer. One therapeutic goal would be the creation of new molecules that would retain …
Number of citations: 3 www.sciencedirect.com

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